molecular formula C11H13Cl2N5 B11304555 N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine

N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11304555
M. Wt: 286.16 g/mol
InChI Key: JZWZCQPUSIDTAZ-UHFFFAOYSA-N
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Description

N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine is a tetrazole-based compound featuring a 2-propyl substituent on the tetrazole ring and a 2,3-dichlorobenzyl group attached via an amine linkage. Tetrazoles are nitrogen-rich heterocycles valued for their metabolic stability and bioisosteric properties, often serving as carboxylic acid replacements in pharmaceuticals.

Properties

Molecular Formula

C11H13Cl2N5

Molecular Weight

286.16 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C11H13Cl2N5/c1-2-6-18-16-11(15-17-18)14-7-8-4-3-5-9(12)10(8)13/h3-5H,2,6-7H2,1H3,(H,14,16)

InChI Key

JZWZCQPUSIDTAZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-propyl-2H-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine, highlighting substituent variations and their implications:

Compound Name Substituents Key Structural Differences CAS Number Reference
This compound 2-propyl tetrazole; 2,3-dichlorobenzyl amine Target compound (baseline for comparison) Not provided
N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine 1-methyl tetrazole; 2,3-dimethoxybenzyl amine Methoxy groups (electron-donating) vs. chlorine (electron-withdrawing); methyl vs. propyl 876897-53-9
N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine Bromo-ethoxybenzyl; morpholinylpropyl amine Bromine substituent; morpholine side chain introduces solubility and hydrogen-bonding capacity 893613-22-4
5-Bromo-N-butyl-2-[(2-fluorophenyl)methoxy]benzenemethanamine Bromo-fluorobenzyl; butyl amine Bulky butyl chain; fluorine’s electronegativity impacts polarity 893613-26-8
N-[[3-Bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methyl]-4-morpholinepropanamine Ethoxy-bromo-fluorobenzyl; morpholinepropanamine Ethoxy group enhances lipophilicity; morpholine improves aqueous solubility 893613-30-4

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (Cl, F, Br) : Enhance stability and modulate electronic interactions. For example, 2,3-dichlorobenzyl in the target compound may improve receptor binding compared to methoxy analogs .
  • Alkyl Chains : Propyl (target) vs. butyl/morpholinylpropyl (analogs) influence lipophilicity and steric hindrance, affecting membrane permeability .

This suggests that optimizing reaction time and stoichiometry could enhance the target’s yield.

Biological Relevance :

  • Morpholine-containing analogs (e.g., 893613-22-4) may exhibit improved solubility and pharmacokinetics due to hydrogen-bonding interactions .

Research Findings and Implications

  • Structural Flexibility: The tetrazole core tolerates diverse substituents, enabling fine-tuning of physicochemical properties.
  • Synthetic Challenges : Dichlorobenzyl derivatives require precise control of reaction conditions (e.g., POCl3-mediated cyclization) to avoid side products, as seen in thiadiazole syntheses .

Biological Activity

N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine is a synthetic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a dichlorobenzyl moiety and a propyl group. Its molecular formula is C11H13Cl2N5, with a molecular weight of approximately 287.17 g/mol.

Structural Characteristics

The structural characteristics of this compound play a crucial role in its biological activity. The tetrazole ring is known for its ability to mimic carboxylic acids, enhancing binding interactions with various biological targets such as enzymes and receptors. This mimicking capability is significant in pharmacological applications, particularly in drug design.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : There is evidence indicating potential anticancer activity, although further empirical studies are required to elucidate the precise mechanisms of action.
  • Enzyme Inhibition : Interaction studies have shown that the compound may inhibit specific enzymes, which could be leveraged for therapeutic strategies.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
    PathogenMIC (µg/mL)Comparison Standard
    Staphylococcus aureus4Ciprofloxacin (4)
    Escherichia coli8Norfloxacin (8)
  • Anticancer Activity :
    • In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
  • Enzyme Interaction :
    • Molecular docking studies revealed that the compound interacts with specific binding sites on target enzymes. This interaction is hypothesized to inhibit enzymatic activity, contributing to its potential therapeutic effects.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Formation of the tetrazole ring through cyclization reactions.
  • Introduction of the dichlorobenzyl moiety via substitution reactions.
  • Final purification steps to obtain the desired product.

The versatility of this compound in synthetic organic chemistry underlines its relevance in both academic research and practical applications across various fields, including medicinal chemistry and pharmacology.

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